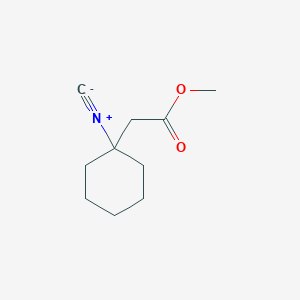
(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium decanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium decanesulfonate is a quaternary ammonium compound with a complex molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium decanesulfonate typically involves the quaternization of (3-Cyclohexyl-3-hydroxy-3-phenylpropyl)amine with triethylamine, followed by the reaction with decanesulfonic acid. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to 50°C
Catalyst: None required
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes:
Raw Materials: (3-Cyclohexyl-3-hydroxy-3-phenylpropyl)amine, triethylamine, decanesulfonic acid
Reaction Conditions: Optimized for large-scale production, including controlled temperature and pressure
Purification: Crystallization or chromatography to obtain pure this compound
Analyse Des Réactions Chimiques
Types of Reactions
(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium decanesulfonate undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding ketones or aldehydes
Reduction: Can be reduced to secondary amines using reducing agents like lithium aluminum hydride
Substitution: Participates in nucleophilic substitution reactions, especially at the quaternary ammonium center
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Anhydrous ethanol, methanol, dichloromethane
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of secondary amines
Substitution: Formation of substituted quaternary ammonium compounds
Applications De Recherche Scientifique
(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium decanesulfonate has diverse applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs
Industry: Utilized in the formulation of surfactants and detergents
Mécanisme D'action
The mechanism of action of (3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium decanesulfonate involves its interaction with cellular membranes and proteins. The quaternary ammonium group facilitates binding to negatively charged sites on cell membranes, leading to disruption of membrane integrity and potential antimicrobial effects. Additionally, its hydrophobic cyclohexyl and phenyl groups enhance its ability to penetrate lipid bilayers, making it effective in drug delivery applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium chloride
- (3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium bromide
- (3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium ethanesulfonate
Uniqueness
(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium decanesulfonate stands out due to its unique combination of hydrophobic and hydrophilic properties, making it highly effective in applications requiring both solubility in water and interaction with lipid membranes. Its decanesulfonate group also provides enhanced stability and solubility compared to other similar compounds.
Propriétés
Numéro CAS |
67635-58-9 |
|---|---|
Formule moléculaire |
C31H57NO4S |
Poids moléculaire |
539.9 g/mol |
Nom IUPAC |
(3-cyclohexyl-3-hydroxy-3-phenylpropyl)-triethylazanium;decane-1-sulfonate |
InChI |
InChI=1S/C21H36NO.C10H22O3S/c1-4-22(5-2,6-3)18-17-21(23,19-13-9-7-10-14-19)20-15-11-8-12-16-20;1-2-3-4-5-6-7-8-9-10-14(11,12)13/h7,9-10,13-14,20,23H,4-6,8,11-12,15-18H2,1-3H3;2-10H2,1H3,(H,11,12,13)/q+1;/p-1 |
Clé InChI |
GZUXZYHWDXTURB-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCS(=O)(=O)[O-].CC[N+](CC)(CC)CCC(C1CCCCC1)(C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-[2-(4-fluoroanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13781321.png)





![N'-[2-(azepan-1-ium-1-yl)ethyl]-2-(4-chlorophenoxy)acetohydrazide;chloride](/img/structure/B13781358.png)



![1h-Imidazo[4,5-g]quinoline](/img/structure/B13781378.png)

